Ortho-Substituent Effect on Negishi Cross-Coupling Reaction Rates
In palladium-catalyzed Negishi cross-couplings, the reaction rate of substituted bromobenzenes is influenced by the position of substituents. Electron acceptors accelerate the reaction, with the rate enhancement increasing in the order ortho < meta < para [1]. This class-level trend indicates that 1-bromo-2-ethylbenzene (ortho-ethyl) will react more slowly than its para-ethyl isomer under identical conditions, a key consideration for reaction planning and procurement of the correct isomer.
| Evidence Dimension | Relative Reaction Rate Order (Electron Acceptors) |
|---|---|
| Target Compound Data | ortho < meta < para |
| Comparator Or Baseline | para-substituted bromobenzene (electron acceptor) |
| Quantified Difference | Rate trend established for electron acceptors; ortho rate < para rate. |
| Conditions | [Pd(PPh3)4]-catalyzed Negishi cross-coupling in THF at 25 °C |
Why This Matters
This rate differential is critical for planning chemoselective couplings and minimizing side reactions in complex syntheses.
- [1] Structure–Reactivity Relationships in Negishi Cross‐Coupling Reactions. Journal of Physical Organic Chemistry, 2009. View Source
